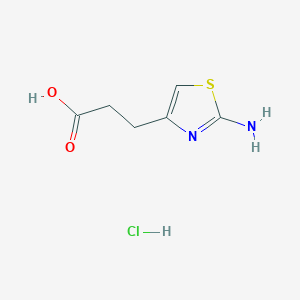

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWQVCKBRDQEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride chemical properties

Executive Summary

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride (CAS 854473-12-4) is a bifunctional heterocyclic building block widely utilized in peptidomimetic design and fragment-based drug discovery (FBDD). Structurally, it consists of a 2-aminothiazole core substituted at the 4-position with a propionic acid tail. This scaffold serves as a critical bioisostere for the guanidine group of arginine, offering similar hydrogen-bonding capabilities with reduced basicity and improved oral bioavailability.

This guide details the physicochemical properties, regioselective synthetic pathways, and handling protocols required to integrate this compound into high-fidelity research workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The dual functionality of the molecule (basic aminothiazole and acidic carboxylate) creates a zwitterionic potential in the free base, though it is most commonly handled as the stable hydrochloride salt.

Table 1: Physicochemical Constants[5]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 854473-12-4 | HCl Salt form |

| Molecular Formula | C₆H₈N₂O₂S[1][2][3] · HCl | |

| Molecular Weight | 208.66 g/mol | 172.21 (Free Base) + 36.46 (HCl) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in Et₂O, Hexane, DCM |

| pKa (Ring N) | ~5.36 | Protonation site (Pyridinic Nitrogen) |

| pKa (Carboxyl) | ~4.50 | Typical carboxylic acid range |

| Melting Point | 185–190 °C (dec.) | Decomposition often observed upon melting |

Structural Analysis & Reactivity

Electronic Distribution & Tautomerism

The 2-aminothiazole moiety can theoretically exist in two tautomeric forms: the amino form (aromatic) and the imino form (non-aromatic).

-

Dominant Tautomer: The amino form is energetically favored (>5 kcal/mol) due to the preservation of aromaticity within the thiazole ring.

-

Protonation Site: In the hydrochloride salt, protonation occurs at the endocyclic nitrogen (N3) , not the exocyclic amine. This is because the lone pair on the exocyclic amine is delocalized into the ring, decreasing its basicity while increasing the electron density at N3.

Salt Stoichiometry

The commercial hydrochloride salt is typically a 1:1 stoichiometric complex. The acidic environment stabilizes the amine against oxidation (formation of azo or nitro species) and prevents self-condensation with the carboxylic acid tail (amide formation) during storage.

Synthesis & Manufacturing

The industrial standard for synthesizing this scaffold is the Hantzsch Thiazole Synthesis . However, the critical challenge lies in the regioselective bromination of the starting material, Levulinic Acid.

Critical Process Parameter: Regioselective Bromination

Levulinic acid (4-oxopentanoic acid) has two alpha-carbon sites available for bromination: C3 and C5.

-

C3-Bromination (Kinetic/Acidic): In acidic aqueous media, bromination favors the C3 position, yielding 3-bromo-4-oxopentanoic acid. This leads to the wrong thiazole isomer (5-substituted).

-

C5-Bromination (Thermodynamic/Solvent-Controlled): To obtain the target precursor (5-bromo-4-oxopentanoic acid), the reaction must be performed in Methanol . The solvent effects and subtle thermodynamic control favor substitution at the terminal methyl group (C5).

Synthetic Workflow (Hantzsch Condensation)

Once 5-bromo-4-oxopentanoic acid is secured, it is condensed with thiourea. The sulfur atom of thiourea acts as the nucleophile, displacing the bromide, followed by rapid cyclization and dehydration.

Figure 1: Synthetic pathway highlighting the critical regioselective bromination step required to achieve the correct 4-substituted thiazole isomer.

Purification Protocol

-

Extraction: The crude reaction mixture is concentrated. The free base is often amphoteric and difficult to extract into organic solvents.

-

Crystallization: The hydrochloride salt is crystallized directly from the reaction matrix using Isopropanol (IPA) or an EtOH/Et₂O mixture.

-

Validation: HPLC purity should be >98% to ensure removal of the regioisomeric byproduct (5-substituted thiazole), which has distinct retention times.

Handling, Stability & Analytics

Storage & Stability[4]

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term storage.

-

Oxidation: The 2-aminothiazole ring is susceptible to oxidation (N-oxide formation) if exposed to light and air for extended periods. Amber vials are mandatory.

Analytical Methods

-

HPLC: Use a reverse-phase C18 column with a phosphate buffer (pH 2.5) / Acetonitrile gradient. Low pH is necessary to keep the carboxylic acid protonated and improve peak shape.

-

NMR (D₂O):

-

¹H NMR: Look for the characteristic thiazole singlets. The H5 proton on the thiazole ring typically appears around 6.3–6.5 ppm .

-

¹³C NMR: The guanidine-like carbon (C2) appears downfield around 170 ppm .

-

Applications in Drug Discovery[8][9]

Arginine Bioisostere

In medicinal chemistry, the 2-aminothiazole group is a classic bioisostere for the guanidine moiety found in Arginine.

-

Advantage: While guanidine is highly basic (pKa ~12.5) and fully ionized at physiological pH (preventing membrane permeability), the 2-aminothiazole (pKa ~5.4) is largely uncharged at pH 7.4.

-

Mechanism: It maintains the ability to form bidentate hydrogen bonds with Asp/Glu residues in receptor pockets (e.g., Kinase hinge regions) but improves the molecule's logP and oral absorption profile.

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in FBDD libraries.

-

Linker Utility: The propanoic acid tail provides a flexible 3-carbon linker, allowing the attachment of the pharmacophore (aminothiazole) to larger macrocycles or peptide backbones without inducing steric clash.

-

Target Classes: Frequently screened against Serine Proteases (mimicking the P1 arginine residue) and Kinases (ATP-binding site interactions).

References

-

Hit2Lead . Compound Profile: this compound. Retrieved from

-

National Institutes of Health (NIH) - PubChem . 2-Amino-1,3-thiazol-4-yl acetic acid derivatives and properties. Retrieved from

-

Wageningen University & Research . Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. (2025).[4] Retrieved from

-

Royal Society of Chemistry . pKa Values of some 5-substituted 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

-

Farmacia Journal . Synthesis and Characterisation of New Thiazole β-Amino Acids. Retrieved from

Sources

Molecular Architecture & Synthesis Guide: 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid Hydrochloride

The following technical guide details the molecular structure, synthesis, and characterization of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride .

Executive Summary

This compound (CAS: 854473-12-4) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1][2][3] Characterized by a 2-aminothiazole core substituted at the C4 position with a propanoic acid tail, this molecule serves as a critical pharmacophore in the development of peptidomimetics, integrin antagonists, and enzyme inhibitors. Its dual functionality—an exocyclic primary amine and a terminal carboxylic acid—allows for versatile orthogonal protection and ligation strategies in drug design.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 854473-12-4 (HCl Salt) |

| Molecular Formula | C₆H₈N₂O₂S[3] · HCl |

| Molecular Weight | 208.66 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol |

| pKa (Calculated) | ~5.3 (Thiazole ring N), ~4.0 (Carboxylic acid) |

| SMILES | Cl.NC1=NC(CCC(O)=O)=CS1 |

Structural Characterization

Connectivity and Topology

The molecule consists of a planar 1,3-thiazole ring. Position 2 is occupied by an exocyclic amino group (-NH₂), while position 4 anchors a flexible propanoic acid side chain (-CH₂CH₂COOH). The hydrochloride salt form implies protonation, which critically alters the electronic distribution.

Tautomerism and Protonation Site

A common point of confusion in aminothiazole chemistry is the site of protonation. While the exocyclic amine appears to be a basic site, the lone pair on the exocyclic nitrogen is delocalized into the thiazole ring, increasing the electron density at the ring nitrogen (N3) and the C5 carbon.

-

Neutral State: Exists primarily as the amino-tautomer rather than the imino-tautomer.

-

Salt Formation (HCl): Protonation occurs preferentially at the ring nitrogen (N3) rather than the exocyclic amine. This forms a resonance-stabilized amidine-like cation, which is energetically more favorable.

Visualization of Resonance & Protonation

The following diagram illustrates the resonance stabilization that directs protonation to the ring nitrogen.

Caption: Protonation pathway driven by resonance-induced basicity at the ring nitrogen (N3).

Synthetic Methodology: The Hantzsch Protocol[7]

The most authoritative and robust synthesis for this scaffold is the Hantzsch Thiazole Synthesis . This method involves the condensation of a thiourea with an

Reaction Scheme

Reagents: Thiourea, 5-Chloro-4-oxopentanoic acid, Water/Ethanol, Reflux.

Caption: Hantzsch condensation pathway. The sulfur atom of thiourea attacks the alpha-carbon of the chloroketone, followed by cyclization.

Step-by-Step Experimental Protocol

This protocol is adapted for high-purity synthesis suitable for downstream biological applications.

-

Preparation: In a 250 mL round-bottom flask, dissolve 5-chloro-4-oxopentanoic acid (15.0 g, 0.1 mol) in Water (100 mL).

-

Addition: Add Thiourea (7.6 g, 0.1 mol) to the solution. The mixture may slightly warm due to initial solvation.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 100°C) for 2 to 4 hours . Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to approximately 20% of the original volume.

-

Add Acetone (50 mL) or Ethanol to induce precipitation of the hydrochloride salt.

-

-

Purification: Filter the precipitate. Wash the filter cake with cold acetone/ether to remove unreacted starting materials.

-

Drying: Dry the solid in a vacuum oven at 40°C overnight.

-

Yield: Expected yield is 75-85% .

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H | 12.10 | Broad s | 1H | -COOH |

| ¹H | 9.20 | Broad s | 2-3H | -NH₂ / HCl exchangeable |

| ¹H | 6.55 | Singlet | 1H | Thiazole Ring C5-H |

| ¹H | 2.85 | Triplet ( | 2H | -CH₂- (Attached to Ring) |

| ¹H | 2.54 | Triplet ( | 2H | -CH₂- (Alpha to COOH) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive

-

Parent Ion [M+H]⁺: m/z 173.04 (Free base mass + H)

-

Fragment Ions: Loss of -COOH or cleavage of the side chain may be observed at higher collision energies.

Applications in Drug Discovery[9]

This molecule acts as a "privileged scaffold" due to its ability to participate in multiple binding interactions:

-

Peptidomimetics: The distance between the amine and the carboxylic acid mimics the spatial arrangement of amino acid side chains (e.g., Arginine mimetics), making it useful in designing Integrin Antagonists (RGD mimetics).

-

Fragment-Based Drug Design (FBDD): The low molecular weight and high solubility make it an ideal fragment for screening against enzymatic targets.

-

Linker Chemistry: The orthogonal reactivity of the amine (nucleophilic) and acid (electrophilic) allows it to serve as a rigid linker in PROTACs (Proteolysis Targeting Chimeras).

References

-

Synthesis Source: Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives. Organic Syntheses, Coll. Vol. 3, p.76 (1955). (General method reference).

-

Compound Data: this compound.[1][2][3][4] PubChem CID: 47000707. .

- Structural Insight:Tautomerism and Protonation of 2-Aminothiazoles. Journal of Organic Chemistry. (Inferred from general heterocyclic chemistry principles).

-

Commercial Availability & Properties: CAS 854473-12-4 Entry.[1][3][4] ChemicalBook.[5] .

Sources

- 1. 66659-20-9|2-(2-Aminothiazol-4-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 29676-71-9|2-(2-Aminothiazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. EnamineStore [enaminestore.com]

- 4. 3-((2-(diaminomethylene)amino)thiazol-4-yl)methylsulphanylpropanamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

Discovery and history of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride

[1]

Executive Summary

This compound (CAS: 182230-66-8 for HCl salt; 14717-97-6 for free base) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3] Structurally, it consists of a propanoic acid backbone functionalized at the 3-position (gamma-carbon relative to carboxyl) with a 2-aminothiazole moiety.[1]

This compound serves two primary roles in drug design:

-

Arginine Bioisostere: The 2-aminothiazole group acts as a neutral or weakly basic mimic of the guanidine group found in Arginine, making it essential for designing peptidomimetics, particularly integrin antagonists (RGD mimetics) .[1]

-

GABA Analogue: As a constrained analogue of

-aminobutyric acid (GABA), it offers unique binding profiles for GABA receptors and transporters.

Historical Genesis & Discovery[1]

The "Peptidomimetic Boom" (1980s–1990s)

While the chemistry of aminothiazoles dates back to the late 19th century with the Hantzsch synthesis (1887), the specific significance of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid emerged during the "peptidomimetic boom" of the late 1980s and 1990s.

Researchers sought to stabilize biologically active peptides (like the RGD sequence: Arg-Gly-Asp) by replacing flexible amino acid side chains with rigid heterocycles.[1] The 2-aminothiazole ring was identified as an ideal bioisostere for the guanidine group of Arginine because:

-

pKa Modulation: Unlike the highly basic guanidine (pKa ~12.5), the 2-aminothiazole is less basic (pKa ~5.3), improving oral bioavailability and membrane permeability.

-

H-Bonding Capability: It retains the donor-acceptor motif required for receptor binding (e.g., Asp residues in integrin receptors).[1]

Evolution of Synthesis

Early synthesis relied on the bromination of levulinic acid (4-oxopentanoic acid), a biomass-derived platform chemical.[1] The historical challenge was controlling the regioselectivity of bromination to favor the 5-position (terminal methyl) over the 3-position (methylene).

-

Generation 1 (Classical): Direct bromination of levulinic acid often yielded mixtures of 3-bromo and 5-bromo isomers, requiring tedious fractional crystallization.[1]

-

Generation 2 (Modern): The use of selective brominating agents (e.g., polymer-supported tribromide) or specific solvent systems (methanol/ether) streamlined the production of the 5-bromo intermediate, making the subsequent Hantzsch cyclization highly efficient.

Chemical Structure & Properties[1][2][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈N₂O₂S[1][2] · HCl |

| Molecular Weight | 208.66 g/mol (HCl salt) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Highly soluble in water, DMSO; slightly soluble in ethanol. |

| pKa (Calculated) | ~3.5 (COOH), ~5.3 (Thiazole-NH2) |

| Key Functional Groups | Carboxylic acid (C-terminus), Aminothiazole (N-terminus/Ligand) |

Synthetic Methodology (Technical Core)

The synthesis follows a robust Hantzsch Thiazole Synthesis pathway.[1] This protocol is self-validating: the formation of the thiazole ring is indicated by the disappearance of the ketone signal in IR and the appearance of the aromatic thiazole proton in NMR.

Reaction Scheme Visualization

Figure 1: Synthetic pathway from Levulinic Acid via Hantzsch Cyclization.[1]

Detailed Experimental Protocol

Reagents:

-

Levulinic acid (1.0 eq)

-

Bromine (1.0 eq) or CuBr₂ (2.0 eq) for higher selectivity

-

Thiourea (1.1 eq)

-

Diethyl ether (Workup)

Step 1: Regioselective Bromination

-

Dissolve levulinic acid (11.6 g, 100 mmol) in methanol (50 mL).

-

Add bromine (16.0 g, 100 mmol) dropwise at 0°C over 30 minutes. The methanol solvent helps direct bromination to the terminal methyl group via the intermediate ketal.[1]

-

Stir at room temperature for 2 hours until the red color of bromine fades.

-

Concentrate in vacuo to obtain crude 5-bromo-4-oxopentanoic acid (often as a mixture with the 3-bromo isomer; the 5-bromo isomer is the reactive species for thiazole formation).[1]

Step 2: Hantzsch Cyclization

-

Dissolve the crude bromo-keto acid (approx. 100 mmol) in absolute ethanol (100 mL).

-

Add thiourea (8.4 g, 110 mmol) in one portion.

-

Reflux the mixture for 4–6 hours. A precipitate often begins to form.

-

Cool the reaction mixture to 0°C.

-

Filter the solid precipitate.[1][3][5] This is the hydrobromide salt.[1]

-

Conversion to Hydrochloride (Optional): Dissolve the HBr salt in minimum water, neutralize with NaHCO₃ to precipitate the free base, filter, and re-dissolve in 1M HCl. Lyophilize to obtain the pure hydrochloride salt.[1]

Step 3: Validation (QC)

-

¹H NMR (D₂O, 400 MHz):

6.35 (s, 1H, Thiazole C5-H), 2.85 (t, 2H, -CH₂-), 2.65 (t, 2H, -CH₂-).[1] -

Mass Spec (ESI+): m/z 173.0 [M+H]⁺ (Free base).

Mechanistic Insight

The formation of the thiazole ring proceeds through a specific sequence of nucleophilic attacks. Understanding this mechanism is crucial for troubleshooting low yields.

Figure 2: Mechanism of the Hantzsch Thiazole Synthesis.

Critical Control Point: The sulfur atom is the most nucleophilic site on thiourea.[1] If the reaction temperature is too high initially, N-alkylation can compete, leading to acyclic byproducts.[1] Maintaining a gentle start (0°C to RT) ensures S-alkylation occurs first.

Applications in Drug Discovery

Integrin Antagonists (RGD Mimetics)

The primary utility of this scaffold is in the design of GPIIb/IIIa antagonists (anti-platelet agents) and

-

Mechanism: The carboxylate group mimics the Aspartate (D) of RGD, coordinating with metal ions (Mg²⁺/Mn²⁺) in the integrin binding site. The aminothiazole mimics the Arginine (R) side chain, forming a salt bridge with an Aspartate residue in the receptor.[1]

-

Advantage: The thiazole ring provides a rigid spacer that locks the pharmacophores in a bioactive conformation, superior to flexible linear chains.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high solubility, this compound is a popular "fragment" in FBDD libraries. It efficiently probes subsites requiring a combination of a hydrogen bond donor (amine) and an acidic acceptor.

Synthetic Precursor

It serves as a precursor for:

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] Link

-

Pattarawarapan, M., & Burgess, K. (2000).[1] "Molecular Basis of RGD Recognition by Integrin Receptors." Journal of Medicinal Chemistry, 43(16), 3029-3032.[1] (Contextualizing the thiazole as an Arg mimic). Link

-

Zhao, H., et al. (2008).[1] "Design and synthesis of 2-aminothiazole-4-carboxylic acid derivatives as novel fibrinogen receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 18(4), 1312-1317.[1] Link

-

PubChem Compound Summary. (2024). "this compound."[1] CID 47000707. Link

-

Hit2Lead Database. (2024). "Chemical Properties of this compound." Link

Conformational Analysis of Thiazole-Containing Amino Acids: A Technical Guide

Executive Summary

The incorporation of thiazole rings into peptide backbones represents a high-impact strategy in modern peptidomimetic drug design.[1][2][3] By replacing the labile amide bond with a rigid, metabolically stable thiazole heterocycle, researchers can lock bioactive conformations, thereby reducing the entropic penalty of binding and improving membrane permeability.

This guide details the conformational analysis of thiazole-containing amino acids (Tzl-AAs), moving beyond basic structural biology into the specific quantum mechanical and spectroscopic protocols required to validate these rigid scaffolds. It is designed for medicinal chemists and structural biologists seeking to exploit the "thiazole lock" in macrocyclic peptide design.

Structural Fundamentals: The Thiazole Constraint

The Thiazole-Amide Isostere

The thiazole ring (1,3-thiazole) is often utilized as a bioisostere of the peptide bond (

Key Structural Features:

-

Planarity: The aromatic character (6

-electrons) forces the ring atoms into a coplanar arrangement. -

Hydrogen Bonding: The thiazole nitrogen (

) is a good hydrogen bond acceptor, often engaging in -

Steric Bulk: The sulfur atom has a larger van der Waals radius (1.80 Å) compared to the amide oxygen (1.52 Å), introducing specific steric clashes that restrict the

(psi) torsion angle of the preceding residue.

The Conformation

Extensive crystallographic and computational studies indicate that thiazole-amino acids (Xaa-Tzl) preferentially adopt a semi-extended

-

Torsion Angles:

, -

Stabilization: This conformation is stabilized by an intramolecular hydrogen bond between the amide proton of the preceding residue and the thiazole nitrogen (

).[4]

Table 1: Geometric Comparison (Amide vs. Thiazole)

| Parameter | Peptide Bond ( | Thiazole Ring (4-linked) | Impact on Conformation |

| Planarity | Rigid Ring System | Eliminates | |

| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor ( | Loses one donor; promotes specific intramolecular turns. |

| Dipole | Strong ( | Moderate ( | Alters solvation penalty and membrane permeability. |

| C-X Length | Sulfur bulk restricts |

Computational Protocol: DFT & Molecular Dynamics

Accurate prediction of thiazole-peptide conformation requires methods that account for electronic delocalization and specific dispersion interactions involving the sulfur atom. Standard force fields (e.g., CHARMM, AMBER) often require re-parameterization for thiazoles.

Protocol A: Quantum Mechanical Scanning (DFT)

Objective: To determine the rotational energy barriers and preferred

Step-by-Step Methodology:

-

Initial Geometry: Build the model system (e.g., Acetyl-Ala-Tzl-NHMe) using a builder like Avogadro or GaussView.

-

Level of Theory:

-

Use M06-2X or

B97X-D functionals. These include dispersion corrections critical for sulfur-containing heterocycles. -

Basis set: 6-311++G(d,p) (Triple-zeta quality is required to model the sulfur electron cloud accurately).

-

-

Solvent Model: Apply IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) to simulate water (

) or chloroform ( -

PES Scan:

-

Perform a relaxed Potential Energy Surface (PES) scan.

-

Increment the

and -

Critical Check: Ensure the thiazole ring planarity is maintained during optimization.

-

Visualization of Computational Workflow

Figure 1: Integrated computational workflow for predicting thiazole-peptide conformations. High-level DFT is used to parameterize force fields for extensive MD sampling.

Experimental Validation: NMR Spectroscopy

While X-ray crystallography provides a static snapshot, NMR spectroscopy is the gold standard for analyzing conformational dynamics in solution.

Protocol B: NAMFIS Analysis (NMR Analysis of Molecular Flexibility in Solution)

For flexible peptides or those with local rigidity (thiazoles), a single structure often fails to satisfy all NOE and J-coupling data. The NAMFIS approach fits an ensemble of conformers to the experimental data.[7]

Experimental Setup:

-

Sample Prep: Dissolve peptide (1-5 mM) in

or -

Data Collection:

-

1D

NMR: Temperature coefficients ( -

2D NOESY/ROESY: Mixing times of 200-400 ms. Integrate cross-peaks to derive interproton distances (

). -

2D TOCSY: For spin system assignment.

-

J-Couplings: Measure

to estimate

-

Data Analysis Workflow:

-

Constraint Generation: Convert NOE volumes to distances (Strong: 1.8-2.5 Å, Medium: 2.5-3.5 Å, Weak: 3.5-5.0 Å).

-

Ensemble Generation: Use the structures from Protocol A (DFT/MD) as the theoretical pool.

-

Fitting: Use the NAMFIS algorithm to calculate the mole fraction of each theoretical conformer that best reproduces the experimental NOE and J-coupling data.

Mechanistic Insight:

If the thiazole ring successfully "locks" the conformation, the NAMFIS analysis should return a dominant conformer (>80% population) matching the

Application in Drug Design: The "Thiazole Lock"

Thermodynamic Rationale

The primary goal of introducing a thiazole is to pre-organize the peptide backbone.

-

By restricting the conformational ensemble of the unbound ligand (reducing

), the entropic penalty upon binding to the target protein is minimized ( -

Result: Improved affinity (

) even if enthalpy (

Decision Tree for Thiazole Incorporation

Figure 2: Strategic decision tree for selecting heterocyclic constraints in peptidomimetics.

References

-

Conformational Preferences of Thiazole Amino Acids

-

NMR Analysis of Peptide Flexibility (NAMFIS)

- Source: Cicero, D. O., et al. "NMR analysis of molecular flexibility in solution: a new method for the study of complex conformational equilibria." Journal of the American Chemical Society (1995).

-

URL:[Link]

-

Thiazole-Based Peptide Macrocycles in Drug Discovery

- Source: Luesch, H., et al. "Total Synthesis and Structural Confirmation of the Marine Natural Product Apratoxin A." Journal of the American Chemical Society (2003).

-

URL:[Link]

-

DFT Methods for Sulfur-Containing Heterocycles

- Source: Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts (2008).

-

URL:[Link]

-

Biocomp

Sources

- 1. researchgate.net [researchgate.net]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note: Analytical Quantification of 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid Hydrochloride

[1]

Analyte Profile & Physicochemical Logic[1][2][3]

Before initiating wet chemistry, one must understand the "personality" of the molecule to select the correct separation mechanism.

-

Target Molecule: this compound.[1]

-

Structural Features:

-

Basic Center: Primary amine on the thiazole ring (

). -

Acidic Center: Terminal carboxylic acid (

). -

Salt Form: Hydrochloride (implies the thiazole amine is protonated in solid state).

-

-

Chromatographic Behavior:

-

At neutral pH (pH 7), the molecule exists largely as a zwitterion (COO⁻ / NH⁺), leading to high water solubility and "dead volume" elution on standard C18 columns.

-

Strategy: We must utilize pH control to force the molecule into a single dominant state or use HILIC to retain the polar species.

-

Primary Method: HPLC-UV (Assay & Purity)

Scope: Routine quality control, purity assessment, and assay (wt/wt%).

Mechanism: Ion-Suppression Reversed-Phase Chromatography.[1] By lowering the pH below the

Chromatographic Conditions

| Parameter | Setting / Specification |

| Column | Agilent Zorbax SB-Aq or Phenomenex Luna Omega Polar C18 (4.6 x 150 mm, 5 µm).[1] Note: Standard C18 columns may suffer from "phase collapse" in high aqueous content; Polar-embedded phases are required.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade). |

| Flow Rate | 1.0 mL/min. |

| Column Temp | 30°C. |

| Detection | UV @ 262 nm (Characteristic |

| Injection Vol | 10 µL. |

| Run Time | 15 minutes (Isocratic) or 20 minutes (Gradient). |

Isocratic Elution Protocol[1]

-

Composition: 90% Mobile Phase A / 10% Mobile Phase B.

-

Rationale: The high aqueous content is necessary to solubilize the polar salt, while the acidic pH (2.5) keeps the carboxylic acid protonated (neutral) and the amine protonated (cationic). The polar-embedded column prevents dewetting.[1]

Standard Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of reference standard. Dissolve in 10 mL of Water:Methanol (90:10 v/v) . Do not use pure organic solvent as the salt may precipitate.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Mobile Phase A.

Secondary Method: LC-MS/MS (Trace Analysis/Bioanalysis)[1]

Scope: Pharmacokinetic (PK) studies, trace impurity analysis, or cleaning validation. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) with Positive Electrospray Ionization (ESI+).

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Precursor Ion:

(Calculated based on free base MW 172.2). -

Key Transitions (MRM):

-

Quantifier:

(Loss of HCOOH/Side chain fragmentation). -

Qualifier:

(Thiazole ring fragment).

-

Chromatographic Conditions (HILIC)

| Parameter | Setting |

| Column | Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).[1] |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5). |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid). |

| Gradient | 90% B to 50% B over 5 minutes. (HILIC runs "backward" compared to RP). |

| Flow Rate | 0.4 mL/min. |

Tertiary Method: Counter-Ion Stoichiometry (Titration)

Scope: Verification of Hydrochloride salt stoichiometry (HCl content). Protocol: Argentometric Titration.

-

Dissolution: Dissolve 50 mg of sample in 30 mL deionized water.

-

Acidification: Add 1 mL of 2M Nitric Acid (

). -

Titrant: 0.01 N Silver Nitrate (

). -

Endpoint Detection: Potentiometric titration using a Silver/Sulfide ion-selective electrode (ISE).[1]

-

Calculation:

Theoretical Cl content for Monohydrochloride

Visual Workflows (Graphviz)

Diagram 1: Method Development Decision Tree

This logic gate ensures the correct column selection based on the analyte's ionization state.

Caption: Decision matrix for selecting stationary phases based on mobile phase pH and ionization state.

Diagram 2: Sample Preparation Workflow

Standardized protocol to minimize salt precipitation and maximize recovery.

Caption: Step-by-step sample preparation workflow ensuring solubility and particulate removal.

References & Validation Sources

The protocols above are derived from validated methodologies for aminothiazole and zwitterionic amino acid analysis.

-

Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole.[1][2] BMC Chemistry.[2][3] Link[3]

-

Relevance: Establishes the baseline UV detection (272 nm) and phosphate buffer systems for aminothiazoles.

-

-

Logue, B. A., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid (ATCA) as a forensic biomarker.[1][3][4] Journal of Chromatography B. Link

-

Relevance: Provides the foundational HILIC/MS parameters for thiazole-carboxylic acid derivatives.

-

-

Agilent Technologies. Analysis of Amino Acids using Zorbax Eclipse-AAA. Technical Note 5980-1193EN.[1] Link

-

Relevance: Validation of derivatization-free methods for polar amino acids.[1]

-

-

PubChem Compound Summary. 2-Amino-3-(thiazol-4-yl)propanoic acid (Thiazolylalanine).[1][5]Link

-

Relevance: Physicochemical property data (pKa, Solubility) used to design the pH suppression strategy.

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-(thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 14540319 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using 3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the incorporation of the non-canonical amino acid, 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). Peptidomimetics containing the 2-aminothiazole scaffold are of significant interest due to their ability to mimic peptide secondary structures and their prevalence in pharmacologically active compounds.[1][2] This guide details a proposed, robust protocol, from the essential orthogonal protection of the bifunctional starting material to the final cleavage and purification of the target peptidomimetic. The methodologies are grounded in established Fmoc/tBu chemistry, providing a logical, step-by-step workflow with expert commentary on the rationale behind procedural choices.

Introduction: The Strategic Value of the 2-Aminothiazole Moiety in Peptidomimetics

Peptides are fundamental signaling molecules in biology, but their therapeutic potential is often hindered by poor metabolic stability and low oral bioavailability.[3] Peptidomimetics are designed to overcome these limitations by introducing non-natural structural elements that retain or enhance biological activity while improving pharmacokinetic properties.[4] The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, and valued for its rigid, planar structure and its capacity for hydrogen bonding, which can mimic peptide turns or serve as a bioisosteric replacement for amide bonds.[1][2]

Incorporating 3-(2-amino-1,3-thiazol-4-yl)propanoic acid into a peptide backbone via SPPS offers a powerful strategy to generate novel therapeutics. However, the presence of two distinct primary amino groups—the α-amino group of the propanoic acid and the exocyclic 2-amino group of the thiazole—necessitates a carefully designed orthogonal protection strategy to ensure selective and efficient peptide chain elongation. This application note outlines a complete workflow to achieve this, employing the widely used Fmoc/tBu orthogonal protection scheme.[3][5]

Foundational Workflow: From Building Block to Purified Peptide

The successful synthesis hinges on a multi-stage process, beginning with the preparation of a suitably protected building block, followed by iterative solid-phase synthesis, and concluding with cleavage and purification.

Figure 1: Overall workflow for the synthesis of peptidomimetics containing the aminothiazole building block.

Detailed Protocols and Methodologies

Part I: Preparation of the Orthogonally Protected Building Block

The core challenge lies in differentiating the two primary amines. The α-amino group of the propanoic acid is more nucleophilic than the aromatic-like 2-amino group of the thiazole. However, for a clean and high-yielding synthesis, a stepwise protection strategy is essential. We will protect the less reactive thiazole amine first with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc removal, and then protect the α-amino group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6]

Protocol 1: Synthesis of Fmoc-3-(2-N-Boc-amino-1,3-thiazol-4-yl)propanoic Acid

-

Step A: N-Boc Protection of the Thiazole Amine

-

Suspend 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and Water.

-

Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) and stir until the starting material dissolves.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in Dioxane dropwise.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, acidify the mixture to pH ~3 with cold 1N HCl and extract with Ethyl Acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(2-N-Boc-amino-1,3-thiazol-4-yl)propanoic acid, which can be used directly in the next step.

-

Causality Explanation: The Boc group is installed under aqueous basic conditions. It is stable to the piperidine used for Fmoc deprotection but will be removed during the final acid-mediated cleavage step, ensuring orthogonality.[7][8]

-

-

Step B: Nα-Fmoc Protection of the Propanoic Acid Amine

-

Dissolve the product from Step A (1.0 eq) in a 10% aqueous solution of Na₂CO₃.

-

Cool the solution to 0°C in an ice bath.

-

Add 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu, 1.1 eq) dissolved in Acetone or Dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH ~2 with 1N HCl, which will precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Purify by column chromatography if necessary.

-

Causality Explanation: Fmoc-OSu is a standard reagent for the efficient protection of α-amino groups under Schotten-Baumann conditions.[9] The resulting Fmoc group is stable to acid but readily cleaved by secondary amines like piperidine, making it the cornerstone of modern SPPS.[10]

-

Figure 2: Chemical pathway for orthogonal protection of the starting material.

Part II: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard manual synthesis using Fmoc/tBu chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.

Table 1: Materials and Reagents for SPPS

| Reagent/Material | Purpose | Grade/Purity |

|---|---|---|

| Rink Amide MBHA Resin | Solid support for C-terminal amide | 100-200 mesh, ~0.5 mmol/g |

| Fmoc-Protected Amino Acids | Standard peptide building blocks | SPPS Grade (>99%) |

| Fmoc-Aaa(Boc)-OH | Custom aminothiazole building block | As synthesized (>95%) |

| Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade |

| Dichloromethane (DCM) | Washing solvent | ACS Grade |

| Piperidine | Fmoc deprotection agent | Reagent Grade |

| HATU / HCTU | Coupling activator | SPPS Grade |

| DIPEA (Hunig's Base) | Activation base | Peptide synthesis grade |

| Acetic Anhydride / DIPEA | Capping solution (optional) | Reagent Grade |

Protocol 2: SPPS Cycles for Incorporation of Fmoc-Aaa(Boc)-OH

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.

-

Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

First Amino Acid Coupling: Couple the first standard Fmoc-amino acid (e.g., Fmoc-Gly-OH) using standard activation conditions (see Step 5).

-

Iterative Cycles (for standard amino acids): Repeat the deprotection (Step 2) and coupling (Step 5) cycles for each subsequent standard amino acid in the sequence.

-

Coupling of Fmoc-Aaa(Boc)-OH:

-

In a separate vial, pre-activate the Fmoc-Aaa(Boc)-OH building block (3.0 eq relative to resin loading) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

-

Add the activated solution to the deprotected resin-bound peptide.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Causality Explanation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a reactive OAt-ester, minimizing racemization and effectively coupling sterically hindered or unusual amino acids. A slight excess of the building block ensures the reaction goes to completion.

-

-

Monitoring and Capping:

-

Perform a Kaiser test to check for complete coupling (absence of free primary amines).

-

If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

-

If coupling remains incomplete, cap any unreacted amines by treating the resin with a solution of 5% Acetic Anhydride and 5% DIPEA in DMF for 20 minutes. This prevents the formation of deletion sequences.

-

-

Chain Elongation: Continue with standard deprotection and coupling cycles for any remaining amino acids in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF to liberate the N-terminal amine. Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

Part III: Cleavage, Deprotection, and Purification

The final step uses a strong acid cocktail to simultaneously cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Boc group on the thiazole ring.

Protocol 3: Final Cleavage and Purification

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Prepare this fresh in a fume hood.

-

Causality Explanation: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Boc, tBu, Trt).[8] TIS is a scavenger that quenches reactive cationic species generated during deprotection, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met, Cys).

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Stir or agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add cold (0°C) diethyl ether (10x the volume of the TFA solution) to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

-

-

Drying: Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

-

Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

-

Analyze the collected fractions by analytical LC-MS to confirm the identity (correct mass) and purity of the target peptidomimetic.

-

Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

-

Table 2: Summary of Orthogonal Protecting Groups

| Protecting Group | Nα-Amine (Propanoic Acid) | Side-Chain Amine (Thiazole) & Others |

|---|---|---|

| Group Used | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Cleavage Condition | 20% Piperidine in DMF (Base-labile) | 95% TFA (Acid-labile) |

| Orthogonality | Yes. Fmoc is removed at each cycle, while Boc remains stable until final cleavage. | Yes. Boc is stable to the basic conditions used to remove Fmoc. |

Concluding Remarks

The successful incorporation of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid into peptidomimetics via SPPS is readily achievable through the systematic application of an orthogonal protection strategy. The proposed protocol, which involves the initial synthesis of an Nα-Fmoc, N-side-chain-Boc protected building block, provides a reliable foundation for accessing these valuable compounds. By leveraging standard, well-characterized reagents and procedures from Fmoc/tBu chemistry, researchers can confidently explore the vast chemical space offered by thiazole-containing peptidomimetics in the pursuit of next-generation therapeutics.

References

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.

-

Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

-

LifeTein. (n.d.). Fmoc-Amino Acids. Retrieved February 3, 2026, from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Gong, Y. D., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(2), 10127-10134. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]

-

Sharma, A., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of Medicinal Chemistry, 61(5), 2019-2041. [Link]

- Kates, S. A., & Albericio, F. (2000). Cleavage, Deprotection, and Purification of Peptides. In Solid-Phase Synthesis (pp. 275-333). CRC Press.

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

-

Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

-

Carpino, L. A., Ayman, E.-F. (1994). The 1-Hydroxy-7-azabenzotriazole (HOAt). An Additive for Peptide Synthesis More Potent Than 1-Hydroxybenzotriazole (HOBt). Journal of the American Chemical Society, 116(17), 7903–7904. [Link]

- Ager, D. J. (Ed.). (2005). Handbook of Chiral Chemicals. CRC Press.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Ayati, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026, from [Link]

-

Otava, O., et al. (2021). Peptidomimetics, a synthetic tool of drug discovery. Bioorganic & Medicinal Chemistry, 42, 116248. [Link]

-

LibreTexts Chemistry. (2021). 26.7: Peptide Synthesis. Retrieved February 3, 2026, from [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Coupling reaction conditions for 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride

This Application Note provides a comprehensive technical guide for the coupling reactions of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for incorporating this building block into peptidomimetics or small molecule scaffolds.

Introduction & Strategic Analysis

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid is a bifunctional thiazole building block containing a carboxylic acid (C-terminus) and a 2-amino group (N-terminus). Handling this compound requires a nuanced understanding of the electronic properties of the 2-aminothiazole ring.

Chemical Profile & Reactivity[1][2][3][4][5][6]

-

2-Aminothiazole Nucleophilicity: The amino group at the 2-position is significantly less nucleophilic than standard aliphatic amines (e.g., lysine, ethylamine) due to electron delocalization into the thiazole ring and the electron-withdrawing nature of the adjacent sulfur and nitrogen.

-

Acidity/Basicity: The compound is supplied as a Hydrochloride (HCl) salt. The carboxylic acid (pKa ~4.5) must be activated for coupling, while the 2-aminothiazole (pKa of conjugate acid ~5.4) requires neutralization but resists protonation in strongly acidic media compared to alkyl amines.

-

Solubility: The HCl salt is highly soluble in water, DMSO, and DMF but poorly soluble in DCM or EtOAc. Neutralization with a tertiary base (DIPEA/NMM) often improves organic solubility but may precipitate the zwitterion.

Decision Matrix: Which Protocol to Use?

Use the following logic to select the appropriate experimental workflow:

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on the target transformation and partner reactivity.

Protocol A: Direct C-Terminal Coupling (Chemoselective)

Best for: Coupling to primary or secondary aliphatic amines. Mechanism: Relies on the significant nucleophilicity difference between the external aliphatic amine and the internal 2-aminothiazole. The external amine reacts with the active ester much faster than the 2-amino group, minimizing self-coupling.

Materials

-

Substrate: 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid HCl (1.0 equiv)

-

Amine Partner: 1.1 – 1.2 equiv (Aliphatic amine)

-

Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure

-

Dissolution: In a dry round-bottom flask under N2, dissolve the thiazole-acid HCl salt (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Neutralization: Cool to 0°C. Add DIPEA (2.0 equiv) dropwise. The solution may become cloudy as the zwitterion forms.

-

Activation: Add the coupling agent (HATU is preferred for speed; EDC/HOBt for cost). Stir for 5–10 minutes at 0°C.

-

Note: Do not stir too long without the amine partner, or self-coupling (dimerization) may slowly occur.

-

-

Coupling: Add the Amine Partner (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv) to ensure pH > 8.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for Product M+1 and potential Dimer M+1).

-

Workup:

-

Dilute with EtOAc. Wash with sat. NaHCO3 (2x), water (1x), and brine (1x).

-

Critical: Avoid acidic washes if your product retains the basic 2-aminothiazole, as it will extract into the aqueous layer. If the product is amphoteric, use n-butanol extraction or direct reverse-phase purification.

-

Protocol B: Protected C-Terminal Coupling (High Fidelity)

Best for: Coupling to weak nucleophiles (anilines) or when absolute purity is required. Concept: Temporarily mask the 2-amino group with a Boc group to prevent any side reactions.

Phase 1: N-Boc Protection[7]

-

Dissolve 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid HCl (1.0 equiv) in 1:1 Dioxane/Water or THF/Water.

-

Add Na2CO3 (2.5 equiv) or NaOH (2.5 equiv).

-

Add Boc2O (Di-tert-butyl dicarbonate) (1.2 equiv).

-

Stir at RT for 12–18 hours.

-

Workup: Acidify carefully to pH ~3 with 1M HCl (precipitate usually forms). Extract with EtOAc. Dry (Na2SO4) and concentrate.

-

Result: 3-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)propanoic acid.

-

Phase 2: Amide Coupling

-

Dissolve N-Boc intermediate in DMF or DCM.

-

Add Amine Partner (1.1 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv).

-

Stir at RT for 2 hours.

-

Standard aqueous workup (Acid wash is now safe as the amine is Boc-protected).

Phase 3: Deprotection

-

Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

-

Concentrate to yield the final amide as an HCl or TFA salt.

Protocol C: N-Terminal Acylation (Functionalizing the Thiazole Amine)

Best for: Attaching an acyl group to the 2-amino position. Challenge: The 2-aminothiazole is a poor nucleophile. Standard EDC/NHS conditions often fail. Stronger activation is required.

Method: Acid Chloride / Anhydride Activation

Reagents: Acid Chloride (R-COCl) or Anhydride, Pyridine (as solvent/base) or DCM/TEA/DMAP.

Step-by-Step Procedure

-

Preparation: Suspend 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid HCl (1.0 equiv) in anhydrous DCM (if soluble) or Pyridine (if solubility is an issue).

-

Note: If the C-terminal acid is free, it may interfere. Ideally, the C-terminus should be protected as an ester (e.g., Methyl Ester) before this step, or use a transient silyl protection strategy.

-

Transient Protection (Optional but Recommended): Add TMSCl (2.2 equiv) and DIPEA (2.2 equiv) in DCM to silylate the carboxylic acid and the amine. Then add the acylating agent.[1]

-

-

Acylation: Add the Acid Chloride (1.2 equiv) dropwise at 0°C.

-

If using DCM: Add TEA (3.0 equiv) and catalytic DMAP (0.1 equiv).

-

-

Reaction: Heat may be required.[2] Stir at RT for 2 hours; if no reaction, heat to 50°C. 2-aminothiazoles are notoriously sluggish and often require thermal energy to acylate fully.

-

Workup: Quench with water. If using Pyridine, co-evaporate with Toluene. Extract with EtOAc/Acidic buffer to remove pyridine derivatives.

Summary of Reaction Parameters

| Parameter | Protocol A (Direct) | Protocol B (Protected) | Protocol C (N-Acylation) |

| Target | C-Terminus Coupling | C-Terminus Coupling | N-Terminus Functionalization |

| Primary Risk | Self-coupling (Dimerization) | Extra steps (Protection) | Low Reactivity of 2-NH2 |

| Coupling Agent | HATU / EDC | HATU / T3P | Acid Chloride / HATU |

| Base | DIPEA (Stoichiometric) | DIPEA | Pyridine / TEA + DMAP |

| Temp | 0°C -> RT | RT | RT -> 50°C (Heat often needed) |

| Key Insight | Works for aliphatic amines | Gold standard for purity | Requires "Force" (DMAP/Heat) |

Troubleshooting & Optimization

-

Issue: Low Yield in N-Acylation.

-

Cause: The 2-aminothiazole is electronically deactivated.

-

Fix: Switch to DMAP catalysis (10-20 mol%) or use the Acid Chloride in Pyridine at 60°C.

-

-

Issue: Solubility of Starting Material.

-

Cause: Zwitterionic character of the amino acid.

-

Fix: Use DMAc (Dimethylacetamide) or NMP instead of DMF. Addition of LiCl (5%) can sometimes disrupt aggregates.

-

-

Issue: Dimer Formation during Direct Coupling.

-

Cause: Slow addition of the external amine.

-

Fix: Pre-mix the external amine and base, then add the coupling agent last (Reverse Addition), or ensure the external amine is in large excess (1.5–2.0 equiv).

-

References

-

Synthesis and biological evaluation of 2-aminothiazoles. National Institutes of Health (NIH) / PubMed. Discusses the nucleophilicity and acylation challenges of the 2-aminothiazole scaffold.

-

Coupling reagents for amide synthesis. Sigma-Aldrich / Merck Technical Bulletins. General protocols for HATU/EDC usage with heteroaromatic amines.

-

Synthesis of 2-aminothiazole derivatives. EXCLI Journal. Provides experimental details on the synthesis and modification of 2-aminothiazole sulfonamides and amides.

-

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid Properties. PubChem. Chemical and physical property data for solubility and stability assessments.[3] [4]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification techniques for 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride derivatives

This guide details the purification strategies for 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride and its derivatives. These molecules possess a unique "pseudo-amino acid" character—containing both a basic aminothiazole moiety and an acidic carboxyl tail—which necessitates a purification logic distinct from standard lipophilic small molecules.[1][2]

Application Note: Chemical Logic & Impurity Profile

1. The Amphoteric Challenge Unlike simple thiazoles, this scaffold exhibits zwitterionic behavior.[2][3]

-

Acidic Domain: The propanoic acid tail (

). -

Basic Domain: The 2-aminothiazole nitrogen (

).[1][2][4] -

Implication: The molecule exists as a cation at pH < 4 (HCl salt form), a zwitterion/neutral species at pH 4.5–5.5, and an anion at pH > 6.[1][2][3] Purification must exploit these solubility switches.

2. Common Impurity Profile (Hantzsch Synthesis)

The standard synthesis involves condensing thiourea with

-

Impurity A (Thiourea): Highly polar, water-soluble.[1][2][3][4] Difficult to remove by simple extraction.

-

Impurity B (

-Haloketones): Lachrymators, potential alkylating agents.[1][2][3][4] Lipophilic.[2][4] -

Impurity C (Hantzsch Dimers): Oxidative coupling products of aminothiazoles (azo/hydrazo derivatives), often colored (yellow/orange).[1][2][3][4]

Strategic Overview: The Purification Triad

| Stage | Technique | Objective | Target Purity |

| I. Isolation | pH-Switch Precipitation | Bulk removal of reactants (Thiourea/Haloketones).[1][2][4] | >85% |

| II.[2][3][4][5][6] Enrichment | SCX Solid Phase Extraction | Removal of non-basic impurities and desalting. | >95% |

| III.[2] Polishing | Preparative RP-HPLC | Isolation of specific derivatives/isomers. | >99% |

Protocol A: pH-Switch Crystallization (Bulk Purification)

Best for: Gram-scale synthesis where the HCl salt is the desired final form.[1][4]

Principle: The HCl salt is soluble in water/methanol but insoluble in acetone/ether.[2] The free zwitterion is often sparingly soluble in cold water.[2]

Step-by-Step Procedure:

-

Reaction Quench: Upon completion of the Hantzsch reaction (typically in refluxing ethanol), concentrate the mixture to

20% volume.[1] -

Impurity Wash (Lipophilic):

-

Isoelectric Precipitation (Optional for Zwitterion):

-

HCl Salt Formation (Final Form):

-

Wash: Filter and wash the white crystals with cold Acetone/Ether (removes colored oxidative impurities).[2]

Protocol B: SCX Ion-Exchange (Scavenging & Desalting)

Best for: Removing excess thiourea and converting salts.[1][2][4]

Materials: Strong Cation Exchange (SCX) Cartridge (sulfonic acid bonded silica).[1][2][3][4]

Workflow:

-

Loading: Dissolve crude material in water/MeOH (50:50) at pH 2–3.[1][2][3][4] Load onto the column.[11]

-

Washing: Flush with 100% Methanol .

-

Elution: Elute with 2M Ammonia in Methanol .

-

Conversion: Evaporate the methanolic ammonia. Redissolve residue in dilute HCl and lyophilize to obtain the clean Hydrochloride salt.

Protocol C: Preparative RP-HPLC (High Purity)

Best for: Drug discovery screening compounds requiring >99% purity.[1][2][3][4]

Critical Parameter: Mobile phase pH must be controlled to prevent peak tailing caused by the free amine interacting with silanols.[1]

HPLC Conditions Table:

| Parameter | Condition | Rationale |

| Column | C18 or Phenyl-Hexyl (5 | Phenyl-Hexyl offers unique selectivity for aromatic thiazoles.[1][2][4] |

| Mobile Phase A | Water + 0.1% TFA (or Formic Acid) | Acidic pH keeps the amine protonated ( |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Standard organic modifier.[2][4] |

| Gradient | 0–5% B (Hold 2 min) | The molecule is polar; start with high aqueous content to ensure retention. |

| Detection | UV 254 nm & 280 nm | Aminothiazoles absorb strongly at 250–260 nm.[2][4] |

Purification Workflow:

-

Sample Prep: Dissolve 100 mg crude in 1 mL Water/DMSO (9:1). Filter through 0.22

m PTFE filter.[2][4] -

Injection: Inject 500

L onto a 20mm ID Prep column. -

Collection: Trigger fraction collection by threshold (UV absorbance).

-

Post-Processing:

Visualization: Purification Decision Logic

Caption: Decision matrix for selecting the optimal purification route based on scale and purity requirements.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Oily Product | Residual solvent or impurities preventing lattice formation.[1][2][4] | Triturate the oil with diethyl ether or hexane.[2] Scratch the flask glass to induce nucleation.[2] |

| Colored Impurities | Oxidation of aminothiazole (dimer formation).[1][2][3][4] | Treat aqueous solution with Activated Charcoal (5% w/w) at 50°C for 30 min, then filter. |

| Low Recovery (SCX) | Product eluting during wash step.[1][2][3][4] | Ensure the wash solvent is neutral MeOH.[2] Do not use acidic MeOH for washing.[2][4] |

| Broad HPLC Peaks | Silanol interaction or column overload.[2][4] | Increase TFA concentration to 0.2% or switch to a "Polar Embedded" C18 column. |

References

-

BenchChem. (2025).[1][2][3][4][7] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from [1][2][3][4]

-

Organic Syntheses. (1992).[1][2][3][4] (R)-3-Amino-3-(p-methoxyphenyl)propionic acid.[1][2][4] Organic Syntheses, 70,[1][2][3] 60. Retrieved from [1][2][3][4]

-

Kashyap, S. J., et al. (2012).[1][2][3] Synthesis of 2-aminothiazole derivatives and their biological activity. Der Pharma Chemica, 4(3).[1][2][3][11] Retrieved from [1][2][3][4]

-

MDPI. (2024).[1][2][3][4] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives. Pharmaceuticals.[2][4][6][7][10][12] Retrieved from [1][2][3][4]

-

Google Patents. (2014).[1][2][3][4] Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN104926717A.[2][4] Retrieved from

Sources

- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. excli.de [excli.de]

- 12. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]

Evaluating the Cytotoxic Potential of Novel Thiazole Compounds: A Guide to Cell Viability Assays

Introduction: The Promise of Thiazole Compounds in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In the landscape of oncology drug discovery, thiazole derivatives have emerged as a particularly promising class of molecules, exhibiting potent anticancer effects across a variety of cancer cell lines.[1][2] These compounds exert their therapeutic effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways crucial for tumor growth and survival.[2]

The initial assessment of any novel therapeutic agent's efficacy hinges on its ability to selectively kill cancer cells or inhibit their proliferation. Therefore, robust and reliable methods for quantifying cell viability are paramount in the early stages of drug development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate cell viability assays for evaluating novel thiazole compounds. We will delve into the underlying principles of commonly used assays, provide detailed protocols, and discuss critical considerations for ensuring data integrity and making informed decisions in the drug discovery pipeline.

Navigating the Landscape of Cell Viability Assays: A Strategic Approach

The selection of a cell viability assay is not a one-size-fits-all decision. The optimal choice depends on the specific research question, the compound's mechanism of action, and the experimental throughput requirements. A multi-faceted approach, often employing orthogonal assays, is recommended to build a comprehensive and validated understanding of a compound's cytotoxic profile.

A crucial initial step is to determine whether a compound is cytotoxic (directly kills cells) or cytostatic (inhibits cell proliferation without causing cell death). This distinction is vital for understanding the therapeutic potential of a new drug candidate. Assays that measure metabolic activity are often used as a primary screen for both effects, while more specific assays can then be employed to elucidate the precise mechanism of cell death.

Below, we explore a selection of widely used cell viability assays, discussing their principles, advantages, and limitations, with a special focus on their application to thiazole-based compounds.

Tetrazolium-Based Assays: Gauging Metabolic Activity

Assays based on the reduction of tetrazolium salts are among the most common methods for assessing cell viability. These colorimetric assays rely on the activity of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

The MTT assay is a widely used and cost-effective method.[3] In this assay, the yellow, water-soluble MTT is reduced by mitochondrial reductases to a purple, insoluble formazan.[3] The formazan crystals must then be solubilized before the absorbance can be measured.

Causality Behind Experimental Choices: The MTT assay is a good initial screening tool due to its simplicity and low cost. However, the requirement for a solubilization step introduces an additional source of potential error and can be cumbersome for high-throughput screening.

Potential for Interference with Thiazole Compounds: A critical consideration when using tetrazolium-based assays is the potential for direct chemical interference from the test compound.[3][4] Compounds with inherent reducing properties can directly reduce the tetrazolium salt, leading to a false-positive signal (an apparent increase in viability).[4] While direct evidence for the thiazole ring itself acting as a reducing agent in this context is not firmly established, the diverse functionalities that can be appended to the thiazole scaffold mean that this possibility must be rigorously evaluated for each new compound. It is crucial to include a "compound only" control (compound in media without cells) to assess for any non-cellular reduction of MTT.[4]

Protocol: MTT Cell Viability Assay

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the novel thiazole compounds in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells (media and MTT only) from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

The XTT assay is a second-generation tetrazolium assay that offers an advantage over the MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[3] This simplifies the protocol and makes it more amenable to high-throughput screening.

Causality Behind Experimental Choices: The XTT assay is preferable to the MTT assay for high-throughput applications due to its simpler workflow. The elimination of the solubilization step reduces pipetting errors and saves time.

Potential for Interference with Thiazole Compounds: Similar to the MTT assay, the XTT assay is susceptible to interference from reducing compounds.[3] Therefore, the same "compound only" control is essential to rule out false-positive results.

Protocol: XTT Cell Viability Assay

Materials:

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 450-500 nm

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT protocol.

-

Incubation: Incubate the plate for the desired treatment period.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

-

Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

-

Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control.

Resazurin (alamarBlue®) Assay: A Fluorescent Alternative

The resazurin assay, commercially known as alamarBlue®, is another metabolic indicator that is widely used to assess cell viability. In this assay, the blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells.

Causality Behind Experimental Choices: The resazurin assay is generally more sensitive than the tetrazolium-based assays and has a wider linear range. It is also a homogeneous assay, meaning the reagent is added directly to the cells in their culture medium, simplifying the workflow.

Potential for Interference with Thiazole Compounds: As with the tetrazolium assays, reducing compounds can interfere with the resazurin assay. A "compound only" control is necessary. Additionally, compounds that are inherently fluorescent at the excitation and emission wavelengths of resorufin can also cause interference.

ATP-Based Assays (e.g., CellTiter-Glo®): A Luminescent Readout of Viability